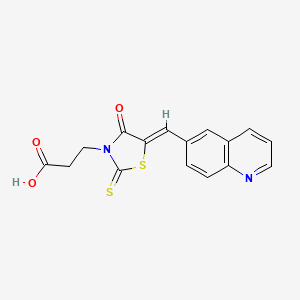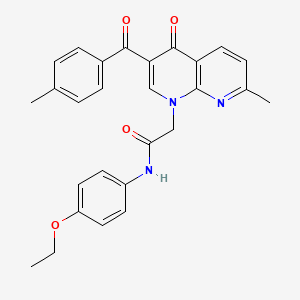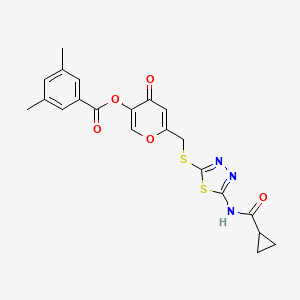![molecular formula C16H11ClN4OS B2677203 3-((4-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894047-26-8](/img/structure/B2677203.png)
3-((4-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of [1,2,4]triazolo[4,3-b]pyridazine, which is a type of heterocyclic compound . These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar [1,2,4]triazolo[4,3-b]pyridazine compounds have been synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by techniques such as Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H NMR), 13-carbon nuclear magnetic resonance (13C NMR) spectroscopy, and mass spectroscopy (MS) .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the reaction of monosubstituted tetrazine or tetrazine-based fused rings .Physical And Chemical Properties Analysis
Physical and chemical properties such as density, decomposition temperature, and detonation performance have been calculated for similar compounds .Mécanisme D'action
The mechanism of action of 3-((4-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves the inhibition of specific enzymes and proteins that are involved in various biochemical pathways. This inhibition leads to the disruption of cellular processes and ultimately results in the death of the target cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. This compound has been shown to inhibit the growth of various bacterial and fungal strains. It has also been found to induce apoptosis in cancer cells and to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-((4-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine in lab experiments include its broad-spectrum activity against various microorganisms and its potential as a therapeutic agent. However, there are limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for research involving 3-((4-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine. These include further studies to determine its efficacy as a therapeutic agent for various diseases, the development of new synthetic methods to improve its yield and purity, and the investigation of its potential as a lead compound for the development of new drugs.
In conclusion, this compound is a promising compound that has the potential to be used in various applications in the field of medicine. Its broad-spectrum activity against microorganisms and its potential as a therapeutic agent make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to address its potential limitations.
Méthodes De Synthèse
The synthesis of 3-((4-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves a series of chemical reactions. The starting materials for the synthesis include 4-chlorobenzyl chloride, furan-2-carbaldehyde, and 3-amino-1,2,4-triazole. These materials are reacted in the presence of a catalyst and under specific reaction conditions to yield the desired product.
Applications De Recherche Scientifique
The potential applications of 3-((4-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine in scientific research are vast. This compound has been found to exhibit antibacterial, antifungal, and antitumor properties. It has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4OS/c17-12-5-3-11(4-6-12)10-23-16-19-18-15-8-7-13(20-21(15)16)14-2-1-9-22-14/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJKUKAZSNWZCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)Cl)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-dimethyl-N-{2-[(4-oxoazetidin-2-yl)oxy]phenyl}-1H-imidazole-4-sulfonamide](/img/structure/B2677120.png)
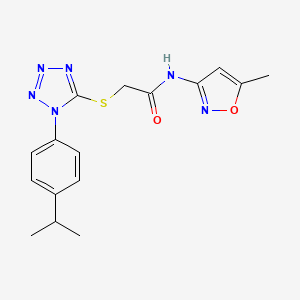
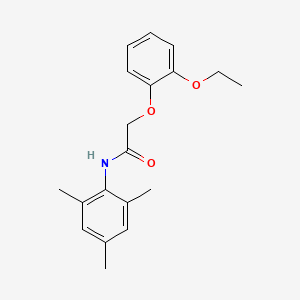
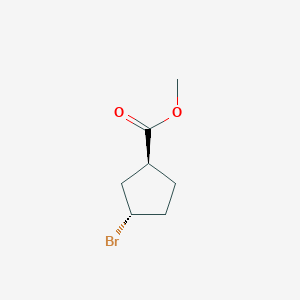
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2677127.png)

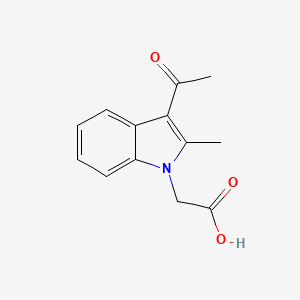
![2-Bromo-6-methylimidazo[2,1-b]thiazole](/img/structure/B2677131.png)
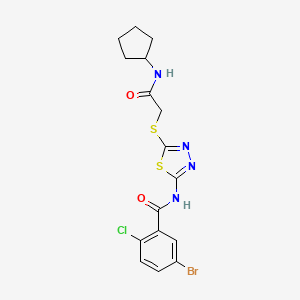
![(E)-N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-2-phenyl-2-propenamide](/img/structure/B2677133.png)
